Regiochemical Identity of the Pyrazole Amino Group: 3-Amine Versus 4-Amine Isomer
The target compound bears the primary amino group at the pyrazole 3-position; the closest regioisomer, 1-[(2-methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856190-79-8), places the amino group at the 4-position [1]. In the 3-amine configuration, the exocyclic NH2 group is conjugated with the endocyclic N2 nitrogen, increasing the HBA count at position 3 and creating a distinct hydrogen-bond donor/acceptor pharmacophore compared with the 4-amine isomer, where the amino group is not directly conjugated with a ring nitrogen [2]. This difference is known to dictate kinase hinge-binding orientation: 3-aminopyrazoles typically present a donor–acceptor–donor motif, whereas 4-aminopyrazoles present a donor–acceptor pair with altered vector geometry [3]. The purchaser must therefore confirm which regioisomer is required for the intended binding mode; the two are not functionally interchangeable.
| Evidence Dimension | Regiochemistry of pyrazole amino substitution |
|---|---|
| Target Compound Data | 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine (amino at C3 of pyrazole); HBA = 3, HBD = 1 |
| Comparator Or Baseline | 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine (amino at C4 of pyrazole); HBA = 3, HBD = 1 (same counts, different spatial arrangement) |
| Quantified Difference | Difference in hinge-binding pharmacophore geometry: 3-amine provides donor–acceptor–donor motif; 4-amine provides donor–acceptor motif with altered vector angles. Quantitative binding data for these exact regioisomers is not publicly available. |
| Conditions | Inference based on 1H-pyrazol-3-amine vs. 1H-pyrazol-4-amine kinase pharmacophore models [2][3] |
Why This Matters
Incorrect regioisomer procurement leads to a compound that cannot recapitulate the binding mode of the intended 3-aminopyrazole scaffold, potentially wasting entire screening campaigns.
- [1] PubChem. 1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine. Compound Summary. https://pubchem.ncbi.nlm.nih.gov/compound/1856190-79-8 View Source
- [2] Wenglowsky, S. Pyrazolo[1,5-a]pyrimidines and related fused heterocycles as kinase inhibitors. RSC Med. Chem. 11, 18–38 (2020). https://doi.org/10.1039/C9MD00421D View Source
- [3] Xing, L. et al. Kinase hinge binding scaffolds and their hydrogen bond patterns. J. Med. Chem. 58, 3151–3166 (2015). https://doi.org/10.1021/jm501425a View Source
